3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride
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Overview
Description
3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core and a piperazinyl-substituted isoindoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine-2,6-dione core, followed by the introduction of the isoindoline moiety. The piperazinyl group is then added through a substitution reaction. The final product is obtained by purifying the compound and converting it into its dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and minimize the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The piperazinyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying properties .
Scientific Research Applications
3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biological assays to investigate its effects on various cellular processes.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride involves its interaction with specific molecular targets and pathways. One key target is the widely interspaced zinc finger motif (WIZ) protein, which plays a role in gene expression regulation. By reducing WIZ protein expression levels, the compound can induce the production of fetal hemoglobin, which is beneficial for treating sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
Similar Compounds
3-(1-oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione: This compound shares a similar core structure but has a different substituent on the isoindoline moiety.
3-(1-oxo-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride: Another similar compound with a piperidin-4-ylmethyl substituent.
Uniqueness
What sets 3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to induce fetal hemoglobin production makes it particularly valuable for treating blood disorders .
Properties
Molecular Formula |
C17H22Cl2N4O3 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
3-(3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C17H20N4O3.2ClH/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20;;/h1-2,9,14,18H,3-8,10H2,(H,19,22,23);2*1H |
InChI Key |
ZLQIALMNWBKKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl.Cl |
Origin of Product |
United States |
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